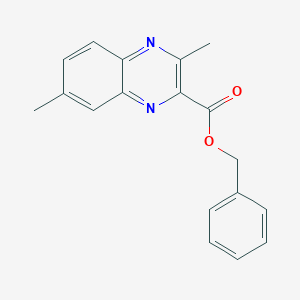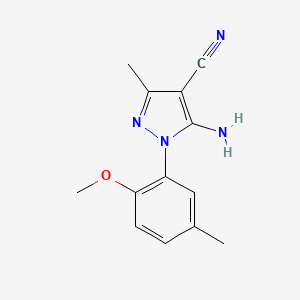
3-(Azetidine-1-sulfonyl)-2-chloropyridine
Vue d'ensemble
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, known for its ability to form stable compounds . Chloropyridines are derivatives of pyridine, a basic heterocyclic compound, with one or more chlorine atoms attached .
Applications De Recherche Scientifique
Synthesis of Functionalized Pyrrolidines
Research by Durrat et al. (2008) demonstrated the use of 2-(α-hydroxyalkyl)azetidines, synthesized from β-amino alcohols, to rearrange stereospecifically into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process, involving the formation of an intermediate bicyclic aziridinium ion, allows for the incorporation of added nucleophiles at C-3 in the pyrrolidine, indicating the potential of 3-(Azetidine-1-sulfonyl)-2-chloropyridine in the synthesis of functionalized pyrrolidines (Durrat et al., 2008).
Gold-Catalyzed Synthesis of Pyrroles
Pertschi et al. (2017) explored the gold-catalyzed rearrangement of N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, producing 2,5-disubstituted pyrroles. The cyclization/nucleophilic substitution/elimination mechanism involved confirms the utility of related azetidine compounds in the synthesis of pyrroles (Pertschi et al., 2017).
Development of Agonists for Human Beta(3) Adrenergic Receptor
Sum et al. (2003) investigated azetidine sulfonamides as linkers in designing human beta(3) adrenergic receptor (beta(3)-AR) agonists. The study found that azetidine derivatives like 3-(Azetidine-1-sulfonyl)-2-chloropyridine can be potent beta(3)-AR agonists, showcasing their potential in therapeutic applications (Sum et al., 2003).
Application in Antithrombotic Therapy
Research by Bach et al. (2013) on ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y12 receptor, revealed the significance of azetidine derivatives in antithrombotic therapy. The study provides insights into the role of azetidines in the modulation of platelet aggregation, suggesting their importance in developing antithrombotic drugs (Bach et al., 2013).
Antimicrobial Applications
Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for antibacterial and antifungal activities. This indicates the potential of 3-(Azetidine-1-sulfonyl)-2-chloropyridine derivatives in developing new antimicrobial agents (Shah et al., 2014).
Synthesis of Saturated Azacycles
Research by Betz et al. (2019) on the intermolecular sp3-C-H amination of alkyl bromide derivatives for the synthesis of azetidines demonstrates the utility of azetidine compounds in producing cyclic secondary amines, which are valuable in various chemical syntheses (Betz et al., 2019).
Safety and Hazards
Orientations Futures
The future directions for research on “3-(Azetidine-1-sulfonyl)-2-chloropyridine” would depend on the results of initial studies on its synthesis, properties, and potential applications. Given the wide range of reactions and applications of azetidines, sulfonyl groups, and chloropyridines, there could be many potential directions for future research .
Mécanisme D'action
Target of action
The primary targets of a compound are usually proteins such as enzymes or receptors. The azetidine ring in the compound could potentially interact with these targets. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of action
The mode of action depends on the compound’s interaction with its targets. The compound could inhibit or activate its target, leading to changes in cellular processes. The sulfonyl group in the compound could potentially form hydrogen bonds with its target, influencing its activity .
Biochemical pathways
The affected pathways would depend on the compound’s targets. If the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in. Without specific information, it’s hard to determine the exact pathways affected by this compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. Factors such as the compound’s size, charge, and hydrophobicity can influence these properties. For example, the compound’s azetidine ring might influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment .
Propriétés
IUPAC Name |
3-(azetidin-1-ylsulfonyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-8-7(3-1-4-10-8)14(12,13)11-5-2-6-11/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZJLXSEHBGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidine-1-sulfonyl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



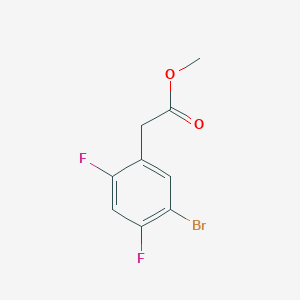
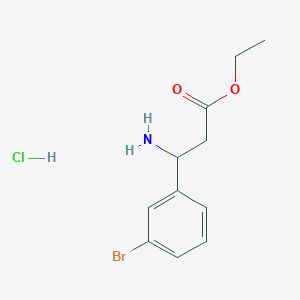
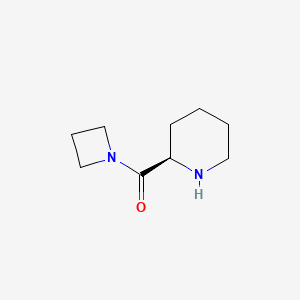
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
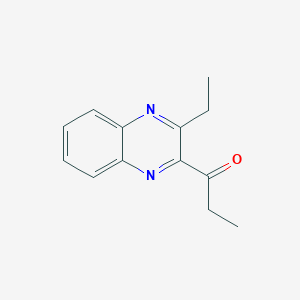
![(7-Ethylimidazo[1,2-a]pyridin-2-yl)-methanol](/img/structure/B1415447.png)




